molecular formula C13H18N2O B13777626 N-(4-Phenyl-4-piperidylmethyl)formamide CAS No. 83833-31-2

N-(4-Phenyl-4-piperidylmethyl)formamide

Cat. No.: B13777626
CAS No.: 83833-31-2
M. Wt: 218.29 g/mol
InChI Key: SRILTGVFXCDKLM-UHFFFAOYSA-N
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Description

N-(4-Phenyl-4-piperidylmethyl)formamide: is a chemical compound with the molecular formula C13H18N2O It is characterized by the presence of a phenyl group attached to a piperidine ring, which is further connected to a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Phenyl-4-piperidylmethyl)formamide typically involves the reaction of 4-phenylpiperidine with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The process involves heating the reactants to a specific temperature and maintaining the reaction conditions for a set period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Phenyl-4-piperidylmethyl)formamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group in the compound with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic or basic medium.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines). The reaction conditions vary depending on the specific substitution being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in halogenated or alkylated derivatives.

Scientific Research Applications

N-(4-Phenyl-4-piperidylmethyl)formamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of N-(4-Phenyl-4-piperidylmethyl)formamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

N-(4-Phenyl-4-piperidylmethyl)formamide can be compared with other similar compounds, such as:

    N-(4-Phenylpiperidin-4-yl)methylamine: This compound has a similar structure but lacks the formamide group, which may result in different chemical and biological properties.

    N-(4-Phenyl-4-piperidylmethyl)acetamide: This compound has an acetamide group instead of a formamide group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

83833-31-2

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-[(4-phenylpiperidin-4-yl)methyl]formamide

InChI

InChI=1S/C13H18N2O/c16-11-15-10-13(6-8-14-9-7-13)12-4-2-1-3-5-12/h1-5,11,14H,6-10H2,(H,15,16)

InChI Key

SRILTGVFXCDKLM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CNC=O)C2=CC=CC=C2

Origin of Product

United States

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